molecular formula C12H15N7O2 B2757903 N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1226434-53-2

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2757903
CAS RN: 1226434-53-2
M. Wt: 289.299
InChI Key: XKRCYZSDBOFERU-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, commonly referred to as MPOC, is a chemical compound with potential applications in scientific research. MPOC is a heterocyclic organic compound that contains a piperazine ring, a pyrazine ring, and an oxadiazole ring. This compound has attracted the attention of researchers due to its unique structure and potential biological activities.

Mechanism of Action

The exact mechanism of action of MPOC is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific molecular targets in cells. MPOC has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
MPOC has been shown to have various biochemical and physiological effects in vitro. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential as an anticancer agent. MPOC has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, which may contribute to its potential as an enzyme inhibitor.

Advantages and Limitations for Lab Experiments

MPOC has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and its structure is well-defined. MPOC also has potential applications in various scientific research fields, as discussed above. However, there are also limitations to the use of MPOC in laboratory experiments. The compound may have limited solubility in certain solvents, which may affect its activity. Additionally, the exact mechanism of action of MPOC is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on MPOC. One potential area of research is to further explore the compound's potential as an anticancer agent. This may involve studying the compound's effects on different types of cancer cells and exploring its potential as a combination therapy with other anticancer agents. Another potential area of research is to further explore the compound's potential as an enzyme inhibitor. This may involve studying the compound's effects on different enzymes and exploring its potential as a therapeutic agent for enzyme-related disorders. Additionally, further studies may be needed to fully understand the mechanism of action of MPOC and its potential applications in various scientific research fields.

Synthesis Methods

MPOC is synthesized by reacting 4-methylpiperazine, pyrazine-2-carboxylic acid, and thionyl chloride in the presence of triethylamine. The resulting product is then reacted with hydroxylamine hydrochloride to form MPOC.

Scientific Research Applications

MPOC has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. MPOC has also been studied for its potential as an antimicrobial agent, as it has been shown to have activity against various bacteria and fungi.

properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N7O2/c1-18-4-6-19(7-5-18)16-11(20)12-15-10(17-21-12)9-8-13-2-3-14-9/h2-3,8H,4-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRCYZSDBOFERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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